Membrane Biophysics: Dihydrocholesterol vs. Cholesterol in Vesicle Phase Behavior
In a study of lipid vesicles composed of a 1:1:1 mixture of DOPC, DPPC, and sterol, dihydrocholesterol, like cholesterol, acted as a 'promoter' sterol, inducing the demixing of coexisting liquid phases as temperature was lowered. This behavior is a critical determinant of membrane domain formation and function [1]. The classification as a 'promoter' is based on its ability to induce liquid-liquid phase separation, distinguishing it from 'inhibitor' sterols like coprostanol and cholestenone, which induce gel-liquid separation. While both cholesterol and dihydrocholesterol are 'promoters', this evidence confirms that dihydrocholesterol can serve as a non-oxidizable proxy in experiments where the fundamental biophysical role of cholesterol in phase separation is being investigated without the confounding variable of sterol oxidation.
| Evidence Dimension | Induction of liquid-liquid phase separation in lipid vesicles |
|---|---|
| Target Compound Data | Induces demixing into coexisting liquid phases (promoter sterol) |
| Comparator Or Baseline | Cholesterol: Induces demixing into coexisting liquid phases (promoter sterol) |
| Quantified Difference | Both compounds exhibit the same 'promoter' classification, confirming functional equivalence for this specific biophysical property. |
| Conditions | Giant unilamellar vesicles composed of 1:1:1 DOPC/DPPC/sterol, observed via fluorescence microscopy. |
Why This Matters
This functional equivalence validates the use of dihydrocholesterol as a non-oxidizable substitute for cholesterol in specific membrane biophysics experiments where phase separation is the primary endpoint, eliminating a critical source of experimental artifact.
- [1] Veatch, S. L., & Keller, S. L. (2005). Sterol Structure Determines Miscibility versus Melting Transitions in Lipid Vesicles. Biophysical Journal, 89(3), 1760–1768. View Source
